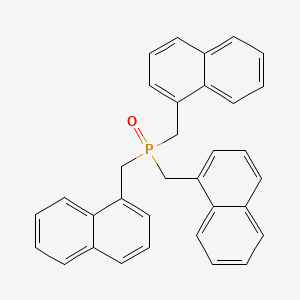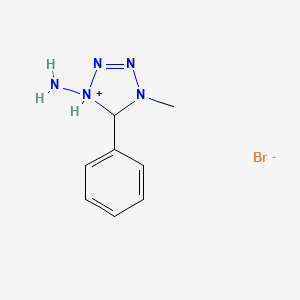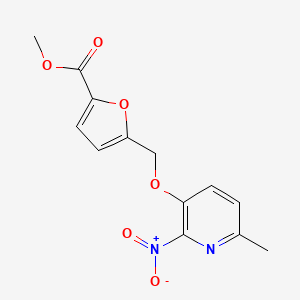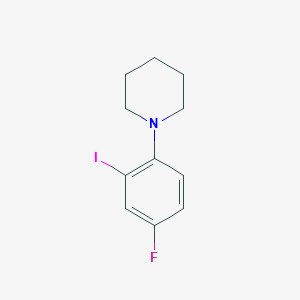
Phosphine oxide, tris(1-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, tris(1-naphthalenylmethyl)-, is an organophosphorus compound characterized by the presence of three 1-naphthalenylmethyl groups attached to a central phosphine oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris(1-naphthalenylmethyl)-, typically involves the reaction of phosphine gas with 1-bromonaphthalene in the presence of a strong base such as sodium tert-butoxide in dimethyl sulfoxide (DMSO). This method allows for the formation of the target phosphine in moderate yields . Another approach involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to yield the desired phosphine oxide .
Industrial Production Methods
Industrial production methods for phosphine oxide, tris(1-naphthalenylmethyl)-, are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve higher yields and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, tris(1-naphthalenylmethyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The naphthalenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides with higher oxidation states, while substitution reactions can introduce a wide range of functional groups onto the naphthalenylmethyl moieties .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, tris(1-naphthalenylmethyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Materials Science: The compound is explored for its potential as a luminophore in the design of complexing agents for luminescent materials.
Biology and Medicine:
Wirkmechanismus
The mechanism by which phosphine oxide, tris(1-naphthalenylmethyl)-, exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine oxide moiety acts as a Lewis base, donating electron density to metal centers and forming stable complexes. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of naphthalenylmethyl groups.
Tris(2-methyl-1-aziridinyl)phosphine oxide: Contains aziridinyl groups instead of naphthalenylmethyl groups.
Tris(hydroxymethyl)phosphine oxide: Features hydroxymethyl groups and is known for its flame-retardant properties.
Uniqueness
Phosphine oxide, tris(1-naphthalenylmethyl)-, is unique due to the presence of the bulky naphthalenylmethyl groups, which can influence its steric and electronic properties. This makes it distinct from other phosphine oxides and potentially useful in applications requiring specific coordination environments or steric hindrance .
Eigenschaften
CAS-Nummer |
745809-61-4 |
|---|---|
Molekularformel |
C33H27OP |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
1-[bis(naphthalen-1-ylmethyl)phosphorylmethyl]naphthalene |
InChI |
InChI=1S/C33H27OP/c34-35(22-28-16-7-13-25-10-1-4-19-31(25)28,23-29-17-8-14-26-11-2-5-20-32(26)29)24-30-18-9-15-27-12-3-6-21-33(27)30/h1-21H,22-24H2 |
InChI-Schlüssel |
MANBTKOZVQQELA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)
![2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)

![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)

![[(2-Nitrophenyl)methylidene]aminourea](/img/structure/B12515169.png)

![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
![Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate](/img/structure/B12515186.png)

